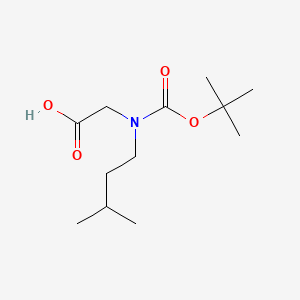
N-Boc-N-(3-methylbutyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-(3-methylbutyl)glycine is a compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(3-methylbutyl)glycine typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at room temperature and results in the formation of the N-Boc-protected glycine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-(3-methylbutyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further reactions to form various derivatives .
Wissenschaftliche Forschungsanwendungen
N-Boc-N-(3-methylbutyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Boc-N-(3-methylbutyl)glycine involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 3-methylbutyl group.
N-Boc-alanine: Contains an additional methyl group compared to glycine.
N-Boc-leucine: Contains a larger, branched side chain compared to glycine.
Uniqueness
N-Boc-N-(3-methylbutyl)glycine is unique due to the presence of the 3-methylbutyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for unique interactions in biological systems .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-7-13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
KVNKHDHJEPPOED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CC(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


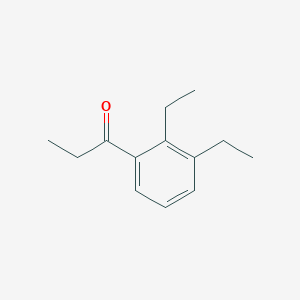
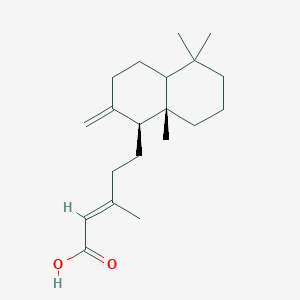

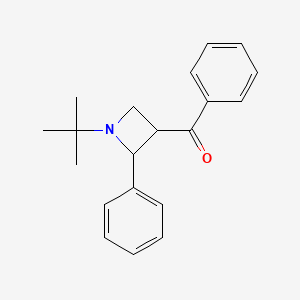

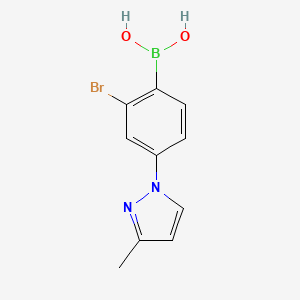
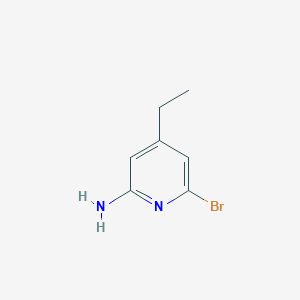
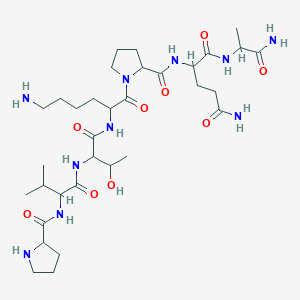

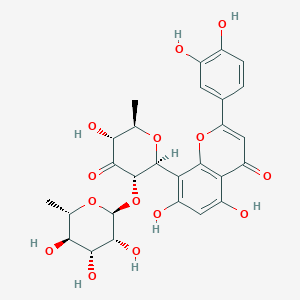

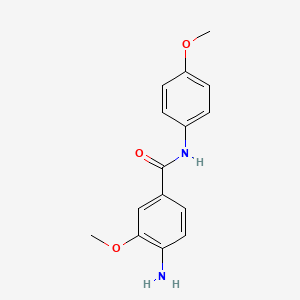
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)
